![molecular formula C16H13ClN2O3S B2980354 Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251632-17-3](/img/structure/B2980354.png)
Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate
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Overview
Description
Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Materials Science
Synthesis of Dyes for Liquid Crystal Displays : A study describes the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as fluorescent dyes. These compounds have shown promising orientation parameters in nematic liquid crystals, indicating their potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Medicinal Chemistry
Antibacterial Agents : Research on azetidinyl-quinolines and thiazolidinylquinolines synthesized from quinoline derivatives revealed their promising antibacterial activity against various bacterial strains. This study underlines the potential of quinoline derivatives in developing new antibacterial drugs (Sharma & Saxena, 2014).
Anti-Malarial Activity : Another study focused on thieno[3,2-c]quinoline-4-yl-amines synthesized for investigating their activity against malaria. The derivatives showed varying degrees of in vitro growth inhibition of the malaria parasite Plasmodium falciparum, highlighting the potential of quinoline derivatives in anti-malarial drug development (Görlitzer et al., 2006).
Organic Chemistry and Catalysis
Catalyst Development : The synthesis and testing of chromium aryl complexes with N-donor ligands for ethylene trimerization were explored. These complexes, incorporating quinoline ligands, demonstrate the potential of quinoline derivatives in catalysis and organometallic chemistry (Ronellenfitsch et al., 2014).
Photovoltaic and Photobiological Applications
Organic-Inorganic Photodiode Fabrication : A study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives discusses their application in fabricating organic-inorganic photodiodes. These compounds exhibited promising electrical properties and photovoltaic sensitivity, highlighting their potential in electronic and photovoltaic devices (Zeyada et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It is known that quinoline derivatives can display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles, which are structurally related to this compound, have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
methyl 8-chloro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16(21)12-14(18-8-9-4-3-7-23-9)10-5-2-6-11(17)13(10)19-15(12)20/h2-7H,8H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBEUNRVLMBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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